Methyl 6-cyano-5-fluoropicolinate
Description
Methyl 6-cyano-5-fluoropicolinate is a substituted picolinate ester featuring a cyano group at the 6-position and a fluorine atom at the 5-position of the pyridine ring. This structural configuration confers unique electronic and steric properties, making it a critical intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
methyl 6-cyano-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-3-2-5(9)7(4-10)11-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATGCXBMBKQADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-cyano-5-fluoropicolinate typically involves the reaction of 6-cyano-5-fluoropicolinic acid with methanol in the presence of a catalyst. The reaction conditions often require heating and the use of a dehydrating agent to drive the esterification process to completion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methyl 6-cyano-5-fluoropicolinate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives of the original compound.
Scientific Research Applications
Chemical Synthesis
Methyl 6-cyano-5-fluoropicolinate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure, characterized by a cyano group and a fluorine atom, enhances its reactivity in various chemical reactions, particularly in:
- Suzuki–Miyaura Cross-Coupling Reactions : This compound is utilized in the formation of carbon-carbon bonds, which is fundamental for constructing diverse organic frameworks. The presence of the fluorine atom provides unique electronic properties that facilitate these reactions effectively.
- Synthesis of Herbicides : Recent studies have highlighted its role in developing new herbicides through innovative synthetic routes. For example, a halex reaction involving this compound has been reported to yield various aryl derivatives with herbicidal activity .
Biological Applications
The compound has also been investigated for its biological activities:
- Enzyme Inhibition Studies : this compound is employed in research focused on identifying enzyme inhibitors. Its structural features allow it to interact with specific biological targets, facilitating studies on receptor binding assays and drug design.
- Antimicrobial Activity : Some derivatives of this compound have been screened for antimicrobial properties. For instance, compounds synthesized from this compound exhibited significant inhibition against various microbial strains, indicating potential for pharmaceutical applications .
Industrial Applications
In the industrial sector, this compound finds use in:
- Agrochemicals Production : The compound is integral to formulating agrochemicals due to its reactivity and ability to form stable products that can enhance crop protection strategies.
- Dyes and Pigments : Its unique chemical properties allow it to be used in synthesizing dyes and pigments, contributing to the development of new coloring agents with desirable characteristics.
Case Studies
- Synthesis of Herbicides : A recent study demonstrated the successful synthesis of several new herbicides using this compound as a starting material. The resulting compounds showed promising herbicidal activity against common agricultural pests, indicating their potential for commercial development .
- Antimicrobial Screening : In a series of antimicrobial tests, derivatives of this compound were evaluated against various bacterial strains. Compounds exhibited varying degrees of effectiveness, with some showing significant inhibition against resistant strains, suggesting their potential as lead candidates for new antibiotic therapies .
Mechanism of Action
The mechanism of action of Methyl 6-cyano-5-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s distinct functional groups and substitution patterns differentiate it from structurally related picolinate esters. Below is a detailed analysis of its key analogs, supported by similarity scores and substituent effects:
Structural Analogues and Similarity Scores
Notes:
- Similarity Scores : Calculated based on structural overlap (e.g., functional groups, ring substitution) using cheminformatics tools .
- Substituent Effects: Fluorine (5-F): Enhances metabolic stability and electronegativity, common in bioactive molecules . Cyano (6-CN): Introduces polarity and serves as a reactive handle for further derivatization . Halogens (Br, Cl): Increase molecular weight and influence binding affinity in target proteins .
Physicochemical Properties
While direct data for Methyl 6-cyano-5-fluoropicolinate are sparse, methyl esters generally exhibit:
- Boiling Points : 150–250°C (varies with substituent electronegativity) .

- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to ester and nitrile groups .

- Stability : Susceptible to hydrolysis under acidic/basic conditions, depending on substituent electron-withdrawing effects .
Functional Divergence
- Reactivity: The 6-cyano group in this compound enables nucleophilic substitution or reduction reactions, unlike methyl or halogen substituents in analogs .
- Bioactivity: Fluorine at the 5-position may enhance cell membrane permeability compared to non-fluorinated analogs (e.g., Methyl 6-chloro-5-methylpicolinate) .
Biological Activity
Methyl 6-cyano-5-fluoropicolinate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of fluorinated picolinates, characterized by a cyano group and a fluorine atom on the pyridine ring. Its chemical formula is , and it is recognized for its herbicidal properties as well as potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that are crucial for various metabolic pathways in target organisms. For instance, it may interfere with the biosynthesis of essential metabolites in plants and pathogens.
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with certain receptors involved in cellular signaling pathways, which could lead to altered physiological responses in treated organisms.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various pathogens and pests. The following table summarizes key findings from these studies:
| Study | Organism | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Leishmania spp. | 10 | 70% inhibition of growth | |
| E. coli | 25 | Bacteriostatic effect observed | |
| Fusarium spp. | 15 | Moderate antifungal activity |
In Vivo Studies
In vivo assessments have also been conducted to evaluate the efficacy of this compound. A notable study involved its application in a mouse model for visceral leishmaniasis, where it was compared against standard treatments:
- Efficacy : The compound reduced parasite burden by approximately 46% at a dosage of 50 mg/kg administered intraperitoneally over five days, indicating potential as a therapeutic agent despite not meeting the >70% reduction criterion for lead optimization .
Case Studies
- Leishmaniasis Treatment : A study focusing on visceral leishmaniasis highlighted that this compound demonstrated a promising profile with reasonable aqueous solubility but showed rapid clearance from circulation, necessitating further modifications for improved bioavailability .
- Herbicidal Activity : Research on herbicidal applications revealed that the compound effectively inhibited weed growth at concentrations lower than those typically required for conventional herbicides, showcasing its potential as a more environmentally friendly alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


